molecular formula C27H36N2OS B380928 1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol

1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol

Cat. No.: B380928
M. Wt: 436.7g/mol
InChI Key: FXLFZOHESFVIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is a complex organic compound that features a phenothiazine core structure Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol typically involves multiple steps, starting with the preparation of the phenothiazine core. This can be achieved through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the dicyclohexylamino group and the propanol moiety through a series of nucleophilic substitution and reduction reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the phenothiazine ring or the dicyclohexylamino group, leading to different products.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenothiazine core or the propanol side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core or the propanol side chain.

Scientific Research Applications

1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, potentially modulating their activity. The dicyclohexylamino group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine with antipsychotic and sedative effects.

Uniqueness

1-(dicyclohexylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives

Properties

Molecular Formula

C27H36N2OS

Molecular Weight

436.7g/mol

IUPAC Name

1-(dicyclohexylamino)-3-phenothiazin-10-ylpropan-2-ol

InChI

InChI=1S/C27H36N2OS/c30-23(19-28(21-11-3-1-4-12-21)22-13-5-2-6-14-22)20-29-24-15-7-9-17-26(24)31-27-18-10-8-16-25(27)29/h7-10,15-18,21-23,30H,1-6,11-14,19-20H2

InChI Key

FXLFZOHESFVIIP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C5CCCCC5

Canonical SMILES

C1CCC(CC1)N(CC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C5CCCCC5

Origin of Product

United States

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